![molecular formula C10H8N2O3 B2896060 Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate CAS No. 2460750-69-8](/img/structure/B2896060.png)
Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate” is a derivative of 1,6-naphthyridines, which are nitrogen-containing heterocyclic compounds . These compounds have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis
In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridines with various reagents has been studied extensively . These compounds react readily with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, including Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate, have shown promising anticancer properties. They have been studied for their effects on different cancer cell lines .
Anti-HIV Activity
These compounds also exhibit anti-HIV properties, making them potential candidates for the development of new antiviral drugs .
Antimicrobial Activity
1,6-Naphthyridines have demonstrated antimicrobial activity, which could be useful in the development of new antibiotics .
Analgesic Properties
These compounds have been found to have analgesic properties, suggesting potential applications in pain management .
Anti-inflammatory Activity
The anti-inflammatory activity of 1,6-naphthyridines could be harnessed for the treatment of various inflammatory diseases .
Antioxidant Activity
1,6-Naphthyridines have shown antioxidant activity, which could be beneficial in managing oxidative stress-related conditions .
7. Reactivity with Electrophilic or Nucleophilic Reagents 1,5-Naphthyridines, a closely related class, have been found to react readily with electrophilic or nucleophilic reagents . This reactivity could potentially be exploited in the synthesis of new compounds .
Formation of Metal Complexes
1,5-Naphthyridines have been used in the formation of metal complexes . This suggests that 1,6-naphthyridines, including Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate, could also find applications in this area .
Future Directions
The future directions in the research of 1,6-naphthyridines could include further exploration of their synthesis, reactivity, and applications . There is also a need for a complete correlation of synthesis with biological activity . Additionally, the utility of 1,6-naphthyridines displaying activities other than anticancer has also been suggested as a potential area of future research .
properties
IUPAC Name |
methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJDMYTZUHGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.